molecular formula C24H30ClN3O4S2 B2824496 N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-tosylpropanamide hydrochloride CAS No. 1177517-09-7

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-tosylpropanamide hydrochloride

Cat. No.: B2824496
CAS No.: 1177517-09-7
M. Wt: 524.09
InChI Key: AJOHLYMGWIOMRL-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-tosylpropanamide hydrochloride is a synthetic organic compound that features a benzo[d]thiazole ring, a morpholine moiety, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-tosylpropanamide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Morpholine Moiety: The benzo[d]thiazole intermediate is then reacted with 3-chloropropylmorpholine under basic conditions to form the N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl) intermediate.

    Introduction of the Tosyl Group: The intermediate is then tosylated using tosyl chloride in the presence of a base such as pyridine.

    Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d]thiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction of the benzo[d]thiazole ring can lead to the formation of dihydrobenzo[d]thiazole derivatives.

    Substitution: The morpholine and tosyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the tosyl group.

Major Products

    Oxidation: Sulfoxides or sulfones of the benzo[d]thiazole ring.

    Reduction: Dihydrobenzo[d]thiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science: It may be incorporated into polymers or used as a building block for advanced materials.

Biology

    Biological Probes: The compound can be used to study biological processes due to its ability to interact with specific biomolecules.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

Industry

    Chemical Industry: Used in the synthesis of other complex organic molecules.

    Pharmaceutical Industry: Employed in the development and production of new drugs.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-tosylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole ring can intercalate with DNA or interact with proteins, while the morpholine moiety can enhance solubility and bioavailability. The tosyl group can facilitate binding to specific sites on target molecules, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide
  • N-(benzo[d]thiazol-2-yl)-N-(4-morpholinobutyl)-3-tosylpropanamide

Uniqueness

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-tosylpropanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine moiety enhances its solubility and bioavailability, while the tosyl group provides a reactive site for further functionalization. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S2.ClH/c1-19-7-9-20(10-8-19)33(29,30)18-11-23(28)27(13-4-12-26-14-16-31-17-15-26)24-25-21-5-2-3-6-22(21)32-24;/h2-3,5-10H,4,11-18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOHLYMGWIOMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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